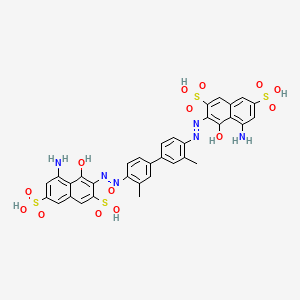
Trypan Blue free acid
Descripción general
Descripción
El azul de tripán es un colorante diazo que se usa ampliamente en la investigación biológica y médica. Es conocido por su capacidad de teñir selectivamente los tejidos o células muertos de azul, mientras que las células vivas con membranas celulares intactas permanecen sin teñir. Esta propiedad convierte al azul de tripán en una herramienta valiosa en los ensayos de viabilidad celular, donde ayuda a distinguir entre células viables y no viables. El compuesto fue sintetizado por primera vez por el científico alemán Paul Ehrlich en 1904 y desde entonces se ha utilizado en diversas aplicaciones, como colorante directo para tejidos de algodón y en el tratamiento de la tripanosomiasis, una enfermedad causada por parásitos tripanosomas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El azul de tripán se sintetiza a través de una serie de reacciones químicas que involucran toluidina, un derivado del tolueno. El proceso de síntesis generalmente involucra los siguientes pasos:
Diazotación: La toluidina se diazota para formar una sal de diazonio.
Reacción de acoplamiento: La sal de diazonio luego se acopla con un derivado de naftaleno para formar el colorante azo.
Las condiciones de reacción para la síntesis del azul de tripán incluyen mantener una baja temperatura para estabilizar la sal de diazonio y usar condiciones ácidas para facilitar la reacción de acoplamiento .
Métodos de producción industrial
En entornos industriales, el azul de tripán se produce en grandes cantidades utilizando rutas sintéticas similares. El proceso implica el uso de reactores a gran escala y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El colorante luego se purifica mediante procesos de filtración y cristalización antes de ser empaquetado para su uso en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El azul de tripán experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El colorante se puede oxidar en ciertas condiciones, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El azul de tripán también se puede reducir, lo que resulta en la escisión del enlace azo y la formación de derivados de amina.
Sustitución: El colorante puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar el azul de tripán.
Reducción: Los agentes reductores como el ditionito de sodio o el zinc en condiciones ácidas se utilizan normalmente para la reducción del azul de tripán.
Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Productos de oxidación: La oxidación del azul de tripán puede conducir a la formación de derivados de quinona.
Productos de reducción: La reducción del colorante da como resultado la formación de aminas aromáticas.
Productos de sustitución: Las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, el azul de tripán se utiliza como agente de tinción para visualizar y diferenciar entre diferentes tipos de células y tejidos. También se utiliza en diversas técnicas analíticas para estudiar las propiedades y el comportamiento de las células en diferentes condiciones .
Biología
En la investigación biológica, el azul de tripán se utiliza ampliamente en los ensayos de viabilidad celular para evaluar la salud y la viabilidad de los cultivos celulares. Ayuda a los investigadores a determinar la proporción de células vivas y muertas en una muestra, lo cual es crucial para diversos experimentos y estudios .
Medicina
En la investigación médica, el azul de tripán se utiliza en cirugías oftálmicas para teñir la cápsula anterior del ojo, lo que ayuda a la visualización y eliminación de tejidos durante procedimientos como la cirugía de cataratas. También se utiliza en el estudio de la tripanosomiasis y otras enfermedades parasitarias .
Industria
En la industria textil, el azul de tripán se utiliza como colorante directo para tejidos de algodón. Su capacidad para producir un color azul intenso lo convierte en una opción popular para teñir textiles .
Mecanismo De Acción
El azul de tripán ejerce sus efectos al teñir selectivamente las células y los tejidos muertos. El colorante es impermeable a la membrana, lo que significa que no puede entrar en células vivas con membranas intactas. puede penetrar y teñir las células con membranas comprometidas, volviéndolas azules. Esta propiedad permite a los investigadores distinguir fácilmente entre células viables y no viables bajo un microscopio .
En aplicaciones oftálmicas, el azul de tripán tiñe las membranas epirretinianas y las membranas limitantes internas del ojo, facilitando su eliminación durante los procedimientos quirúrgicos .
Comparación Con Compuestos Similares
Compuestos similares
Rojo de tripán: Otro colorante diazo similar al azul de tripán, utilizado en aplicaciones similares.
Suramina: Un análogo del azul de tripán, utilizado farmacológicamente contra la tripanosomiasis.
Yoduro de propidio: Un colorante utilizado en los ensayos de viabilidad celular, similar al azul de tripán pero con diferentes propiedades de tinción.
Singularidad del azul de tripán
El azul de tripán es único en su capacidad de teñir selectivamente las células muertas y dejar las células vivas sin teñir. Esta propiedad lo convierte en un elemento particularmente valioso en los ensayos de viabilidad celular y otras aplicaciones donde es crucial distinguir entre células vivas y muertas. Además, su uso en cirugías oftálmicas lo diferencia de otros compuestos similares .
Propiedades
Número CAS |
2538-83-2 |
|---|---|
Fórmula molecular |
C34H28N6O14S4 |
Peso molecular |
872.9 g/mol |
Nombre IUPAC |
5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
Clave InChI |
ZBNARPCCDMHDDV-UHFFFAOYSA-N |
Impurezas |
... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid; and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid; and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts. |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Color/Form |
Bluish-grey powder Dark greenish-brown powder. Aqueous solution deep blue with violet tinge |
melting_point |
greater than 572 °F (NTP, 1992) 300 °C |
Descripción física |
Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992) Gray-blue to blue powder; [CAMEO] |
Solubilidad |
1 to 10 mg/mL at 68 °F (NTP, 1992) 20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol Soluble in water In water, <0.1 mg/mL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


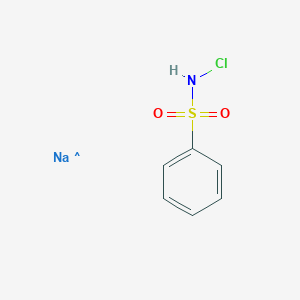
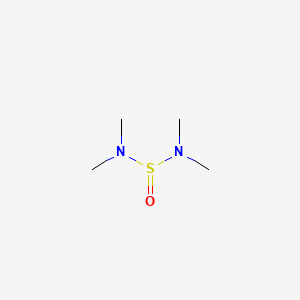
![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)

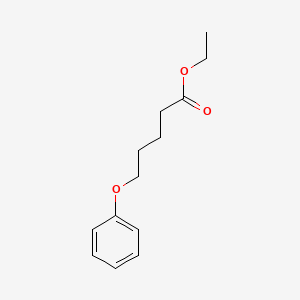


![6,6-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8699202.png)



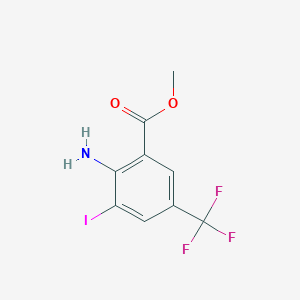

![7-Ethynyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B8699269.png)
